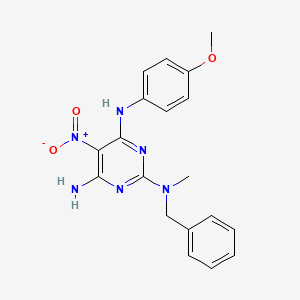
2-(2,4-Dichlorophenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with methylamine to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactors has been explored to improve reaction efficiency and yield. These reactors allow for better control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while reduction reactions produce amines .
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group but different overall structure and applications.
2-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: An intermediate used in the synthesis of herbicides, sharing the dichlorophenyl group but differing in the rest of the structure.
Uniqueness
2-(2,4-Dichlorophenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its tetrahydroisoindole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C15H13Cl2NO2 |
|---|---|
Peso molecular |
310.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H13Cl2NO2/c1-8-2-4-10-11(6-8)15(20)18(14(10)19)13-5-3-9(16)7-12(13)17/h2-3,5,7,10-11H,4,6H2,1H3 |
Clave InChI |
IXVJAVXCXHVDAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC2C(C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide](/img/structure/B12486080.png)
![2-({[(4-Hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-5-phenylthiophene-3-carboxamide](/img/structure/B12486082.png)


![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B12486102.png)

![N-(2,4-difluorophenyl)-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide](/img/structure/B12486116.png)
![N-[16-ethyl-3-hydroxyfurosta-5,20(22)-dien-26-yl]acetamide](/img/structure/B12486117.png)
![4-Amino-2-(3-hydroxyphenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12486119.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12486136.png)
![2-(3-hydroxy-7,7-dimethyl-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzoic acid](/img/structure/B12486137.png)
![4-chloro-N-(2-methoxy-5-nitrophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12486148.png)
![5-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B12486155.png)

